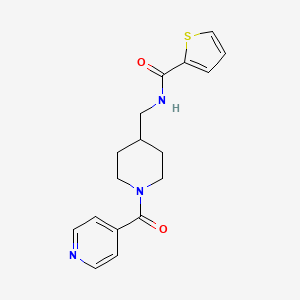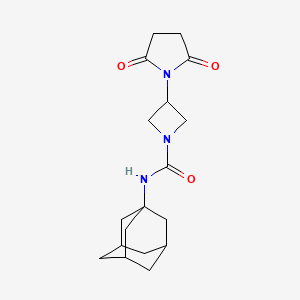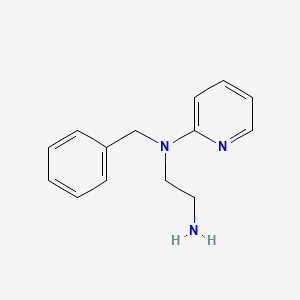
N-(2-aminoethyl)-N-benzylpyridin-2-amine
Overview
Description
N-(2-aminoethyl)-N-benzylpyridin-2-amine, also known as benzylpyridinamine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Advanced Oxidation Processes in Degradation of Nitrogen-Containing Compounds
Advanced oxidation processes (AOPs) have proven effective in mineralizing nitrogen-containing compounds like aromatic and aliphatic amines, commonly used in industries such as textile and agriculture. These processes improve the overall treatment efficacy for water contaminated with these compounds. Ozone, for instance, shows high reactivity with amines, dyes, and pesticides. However, the degradation of amines by AOPs is highly sensitive to conditions like pH, and hybrid methods tailored for specific effluents show promising synergistic effects (Bhat & Gogate, 2021).
Structural and Spectroscopic Properties of Amines
The interaction of chloral with amines leads to various products, with the outcome heavily dependent on the type of amine and reaction conditions. In the case of aromatic amines, the reactions can yield different types of intermediates and final products. This complexity offers insights into the structural and spectroscopic properties of amines, highlighting the nuanced nature of reactions involving these compounds (Issac & Tierney, 1996).
Biogenic Amines in Fish
Biogenic amines in fish, especially histamine, cadaverine, and putrescine, play critical roles in food safety and quality. Understanding their formation, the conditions that favor their accumulation, and their role in food spoilage and toxicity is crucial. Advanced insights into these compounds can inform safety protocols and quality assessments in food industries, particularly seafood processing (Bulushi et al., 2009).
Catalytic Applications of Amines
Amine-functionalized materials, particularly metal-organic frameworks (MOFs), showcase promising applications in areas such as CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials are also showing potential in catalysis, highlighting the versatility of amines in industrial applications (Lin et al., 2016).
Properties
IUPAC Name |
N'-benzyl-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-9-11-17(14-8-4-5-10-16-14)12-13-6-2-1-3-7-13/h1-8,10H,9,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHRAUKTLRQUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
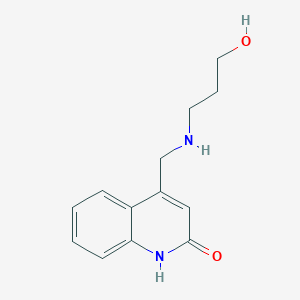
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)
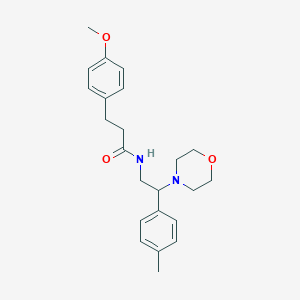
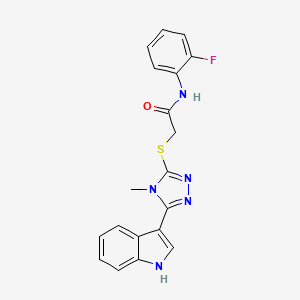
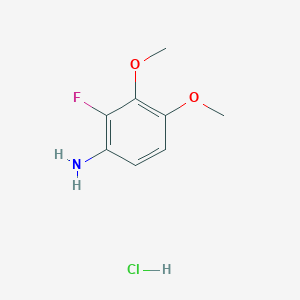
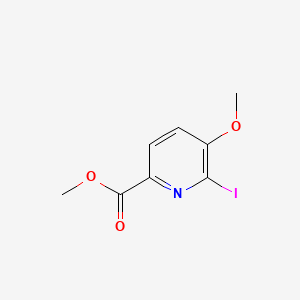
![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)
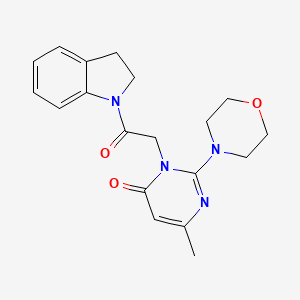
![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)
![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)

